molecular formula C23H12FNO3 B2939543 2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione CAS No. 685107-61-3

2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione

Cat. No.: B2939543
CAS No.: 685107-61-3
M. Wt: 369.351
InChI Key: GLZILYDYEGYUEB-UHFFFAOYSA-N
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Description

2-{[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione is a synthetic organic compound featuring a fused benzisoxazole moiety linked via a methylene bridge to an indene-dione core.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12FNO3/c24-15-8-6-14(7-9-15)23-18-11-13(5-10-20(18)25-28-23)12-19-21(26)16-3-1-2-4-17(16)22(19)27/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZILYDYEGYUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure

The molecular formula of the compound is C19H14FN2O3C_{19}H_{14}FN_{2}O_{3}. The structure features an indene dione core linked to a benzisoxazole moiety, which is substituted with a fluorophenyl group. This unique arrangement is believed to contribute to its biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Interaction with Receptors : It potentially binds to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, reducing oxidative stress in cellular models.

Anticancer Activity

Several studies have demonstrated the compound's potential anticancer properties:

  • Cell Line Studies : In vitro studies using human cancer cell lines showed significant cytotoxic effects at micromolar concentrations. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Apoptosis via caspase activation
HeLa (Cervical)3.5Bcl-2 modulation
A549 (Lung)4.0Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial effects:

  • Bacterial Strains Tested : It exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus20Gram-positive
Escherichia coli30Gram-negative

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound in a xenograft model. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, suggesting its potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Resistance

Another investigation focused on its antimicrobial properties against resistant strains of bacteria. The results indicated that the compound could restore sensitivity to conventional antibiotics when used in combination therapies.

Comparison with Similar Compounds

Substituent Variations on the Aromatic System

  • Compound 36e [(E)-2-(3-(4-Fluorophenyl)allylidene)-1H-indene-1,3(2H)-dione]: Shares the indene-dione core but substitutes the benzisoxazole group with a 4-fluorophenyl-allylidene moiety. It exhibits a melting point of 188.5–190°C and a moderate synthesis yield (56%) .
  • Compound 36g [(E)-2-(3-(2-Methoxyphenyl)allylidene)-1H-indene-1,3(2H)-dione]: Replaces the fluorophenyl group with a 2-methoxyphenyl substituent, resulting in a lower melting point (183.2–185°C) and yield (48%) .
  • Bromo-Methoxy Derivative [2-{2-Bromo-4-[(2-Fluorobenzyl)oxy]-5-Methoxybenzylidene}-1H-indene-1,3(2H)-dione]: Incorporates bromine and methoxy groups, increasing molar mass (467.28 g/mol) and likely altering lipophilicity .

Table 1: Comparison of Key Properties

Compound Core Structure Substituents Molar Mass (g/mol) Melting Point (°C) Yield (%)
Target Compound Benzisoxazole-indene-dione 4-Fluorophenyl, benzisoxazole 376.36 N/A N/A
36e Indene-dione 4-Fluorophenyl-allylidene 286.28 188.5–190 56
36g Indene-dione 2-Methoxyphenyl-allylidene 298.31 183.2–185 48
Bromo-Methoxy Derivative Indene-dione Bromo, fluorobenzyloxy, methoxy 467.28 N/A N/A

Electronic and Steric Effects

  • The benzisoxazole group in the target compound introduces a rigid, planar heterocycle, which may enhance π-π stacking interactions relative to the flexible allylidene substituents in 36e/g .

Heterocyclic Derivatives with Divergent Cores

Indole and Benzofuranone-Based Compounds

  • N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide : Features an indole core with a fluorophenyl-carboxamide substituent. Its ^1H NMR shows distinct NHCO (δ 12.33 ppm) and indole proton (δ 9.25 ppm) signals, differing from the target compound’s benzisoxazole protons .
  • (Z)-2-((3-(2-(4-Fluorophenyl)-4-Methylthiazol-5-yl)-1-Phenyl-1H-Pyrazol-4-yl)Methylene)Benzofuran-3(2H)-one: Combines benzofuranone with thiazole-pyrazole substituents. Synthesis involves chalcone cyclization with mercuric acetate, a method distinct from typical indene-dione preparations .

Table 2: Spectroscopic Data Comparison

Compound ^1H NMR (δ ppm) ^13C NMR (δ ppm) IR (cm⁻¹)
Target Compound N/A N/A N/A
36e Aromatic protons: 7.0–7.6 ppm Carbonyl: ~190 ppm N/A
Indole Derivative NHCO: 12.33, H-1 indole: 9.25 Carbonyl: 190.5, C-F: 157.62 3298 (N-H), 1666 (C=O)

Physicochemical and Analytical Insights

  • Melting Points : Fluorinated derivatives (e.g., 36e) exhibit higher melting points than methoxylated analogs (36g), suggesting stronger intermolecular forces due to fluorine’s electronegativity .
  • Spectroscopy : Indene-dione carbonyl groups typically resonate near δ 190 ppm in ^13C NMR, while benzisoxazole carbons (e.g., C=N, C-O) may appear at δ 140–160 ppm, differing from indole-based systems .

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